2-Chloro-4-fluoro-5-hydrazinylphenol
Overview
Description
2-Chloro-4-fluoro-5-hydrazinylphenol is a chemical compound with the molecular formula C₆H₆ClFN₂O and a molecular weight of 176.58 g/mol . It is known for its unique structure, which includes a chloro, fluoro, and hydrazinyl group attached to a phenol ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-hydrazinylphenol typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process includes rigorous purification steps to ensure the compound’s purity meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazinyl group into other functional groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Chloro-4-fluoro-5-hydrazinylphenol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-hydrazinylphenol involves its interaction with specific molecular targets. The hydrazinyl group can form bonds with various biological molecules, potentially inhibiting or modifying their functions. The pathways involved may include enzyme inhibition or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-5-hydroxyphenylhydrazine
- 2-Fluoro-4-chloro-5-hydroxyphenylhydrazine
Comparison
Compared to similar compounds, 2-Chloro-4-fluoro-5-hydrazinylphenol is unique due to its specific arrangement of chloro, fluoro, and hydrazinyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-hydrazinylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c7-3-1-4(8)5(10-9)2-6(3)11/h1-2,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQYXSGAZZIKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238434 | |
Record name | 2-Chloro-4-fluoro-5-hydrazinylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91167-74-7 | |
Record name | 2-Chloro-4-fluoro-5-hydrazinylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091167747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-fluoro-5-hydrazinylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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